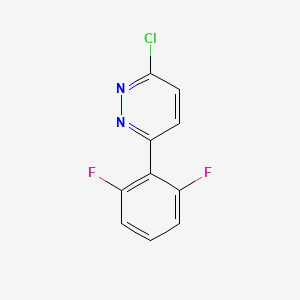
3-氯-6-(2,6-二氟苯基)哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-(2,6-difluorophenyl)pyridazine is a chemical compound that belongs to the pyridazine family. It has a molecular weight of 226.61 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of 3-Chloro-6-(2,6-difluorophenyl)pyridazine is C10H5ClF2N2 . The negative potential region in similar compounds is usually related to the lone pair of electronegative atoms, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Physical And Chemical Properties Analysis
3-Chloro-6-(2,6-difluorophenyl)pyridazine is a powder in physical form . It has a molecular weight of 226.61 . The storage temperature is 4 degrees Celsius .科学研究应用
抗癌应用
嘧啶衍生物,包括3-氯-6-(2,6-二氟苯基)哒嗪,由于其结构多样性高,已广泛应用于治疗学科 . 据报道,它们具有抗癌特性 . 例如,伊马替尼、达沙替尼和尼洛替尼是基于嘧啶的药物,是公认的白血病治疗方法 .
抗菌和抗真菌应用
据报道,嘧啶衍生物也表现出抗菌 和抗真菌 特性。这使得3-氯-6-(2,6-二氟苯基)哒嗪成为开发新型抗菌和抗真菌剂的潜在候选者。
抗寄生虫应用
据报道,嘧啶衍生物具有抗寄生虫特性 . 这表明3-氯-6-(2,6-二氟苯基)哒嗪可能用于开发新型抗寄生虫药物。
心血管和降压应用
据报道,嘧啶衍生物具有心血管和降压特性 . 这表明3-氯-6-(2,6-二氟苯基)哒嗪可能用于开发新型心血管和降压药物。
抗炎和镇痛应用
据报道,嘧啶衍生物具有抗炎和镇痛特性 . 这表明3-氯-6-(2,6-二氟苯基)哒嗪可能用于开发新型抗炎和镇痛药物。
抗糖尿病应用
据报道,嘧啶衍生物具有抗糖尿病特性 . 这表明3-氯-6-(2,6-二氟苯基)哒嗪可能用于开发新型抗糖尿病药物。
作用机制
The mechanism of action of 3-Chloro-6-(2,6-difluorophenyl)pyridazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 3-Chloro-6-(2,6-difluorophenyl)pyridazine has been found to inhibit the MAPK pathway, which is involved in cell growth and proliferation. Additionally, 3-Chloro-6-(2,6-difluorophenyl)pyridazine has been found to activate the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Chloro-6-(2,6-difluorophenyl)pyridazine has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and exhibit antibacterial, antifungal, and antiviral properties. 3-Chloro-6-(2,6-difluorophenyl)pyridazine has also been found to exhibit anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 3-Chloro-6-(2,6-difluorophenyl)pyridazine in lab experiments is its potent antitumor activity. 3-Chloro-6-(2,6-difluorophenyl)pyridazine has been found to exhibit antitumor activity against a range of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, the synthesis of 3-Chloro-6-(2,6-difluorophenyl)pyridazine is relatively simple and can be carried out in a laboratory setting.
One of the limitations of using 3-Chloro-6-(2,6-difluorophenyl)pyridazine in lab experiments is its potential toxicity. 3-Chloro-6-(2,6-difluorophenyl)pyridazine has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications. Additionally, the mechanism of action of 3-Chloro-6-(2,6-difluorophenyl)pyridazine is not fully understood, which may limit its development as a therapeutic agent.
未来方向
There are several future directions for the study of 3-Chloro-6-(2,6-difluorophenyl)pyridazine. One area of research is the development of 3-Chloro-6-(2,6-difluorophenyl)pyridazine as a cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for 3-Chloro-6-(2,6-difluorophenyl)pyridazine in cancer treatment. Additionally, the potential toxicity of 3-Chloro-6-(2,6-difluorophenyl)pyridazine needs to be further investigated.
Another area of research is the study of 3-Chloro-6-(2,6-difluorophenyl)pyridazine as an antibacterial, antifungal, and antiviral agent. Further studies are needed to determine the mechanism of action of 3-Chloro-6-(2,6-difluorophenyl)pyridazine against these pathogens and to optimize its use in the treatment of infectious diseases.
Finally, the anti-inflammatory properties of 3-Chloro-6-(2,6-difluorophenyl)pyridazine may be beneficial in the treatment of inflammatory diseases. Further studies are needed to determine the efficacy of 3-Chloro-6-(2,6-difluorophenyl)pyridazine in the treatment of these diseases and to optimize its use as an anti-inflammatory agent.
Conclusion:
3-Chloro-6-(2,6-difluorophenyl)pyridazine is a heterocyclic compound that exhibits a range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. Its mechanism of action involves the inhibition of various cellular pathways, including the MAPK pathway and the caspase pathway. 3-Chloro-6-(2,6-difluorophenyl)pyridazine has several advantages and limitations for use in lab experiments, and there are several future directions for the study of 3-Chloro-6-(2,6-difluorophenyl)pyridazine. Further research is needed to determine the optimal use of 3-Chloro-6-(2,6-difluorophenyl)pyridazine in cancer therapy, infectious disease treatment, and the treatment of inflammatory diseases.
合成方法
The synthesis of 3-Chloro-6-(2,6-difluorophenyl)pyridazine involves the reaction of 3-chloro-6-hydrazinylpyridazine with 2,6-difluorobenzaldehyde in the presence of acetic acid. The resulting product is purified by recrystallization to obtain pure 3-Chloro-6-(2,6-difluorophenyl)pyridazine. The synthesis of 3-Chloro-6-(2,6-difluorophenyl)pyridazine is relatively simple and can be carried out in a laboratory setting.
安全和危害
The safety information available indicates that 3-Chloro-6-(2,6-difluorophenyl)pyridazine has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
3-chloro-6-(2,6-difluorophenyl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2/c11-9-5-4-8(14-15-9)10-6(12)2-1-3-7(10)13/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBXZOPGMHOHGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NN=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382853.png)
![3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2382854.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2382855.png)
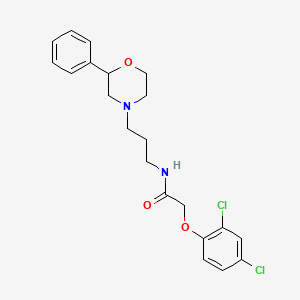
![N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2382858.png)
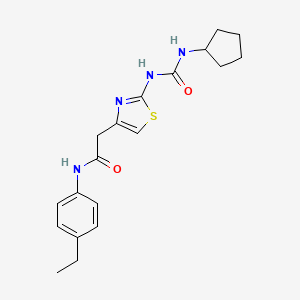
![2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2382861.png)
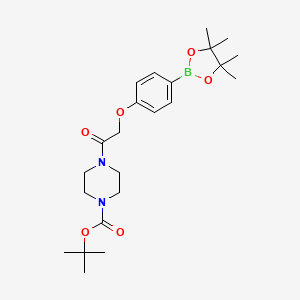
![N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2382863.png)
![(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2382864.png)
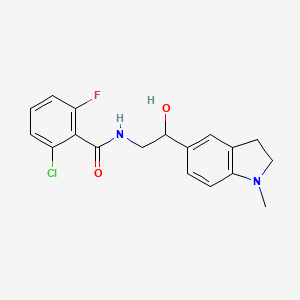
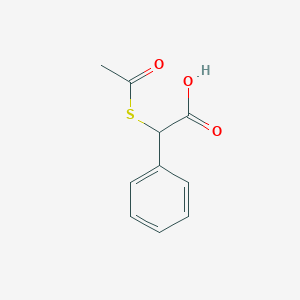
![4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2382873.png)

